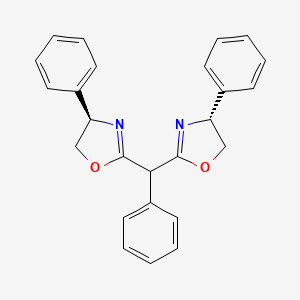
(4R,4'R)-2,2'-(Phenylmethylene)bis(4-phenyl-4,5-dihydrooxazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,4’R)-2,2’-(Phenylmethylene)bis(4-phenyl-4,5-dihydrooxazole) is a chiral compound that belongs to the class of bis(oxazoline) ligands. These compounds are known for their applications in asymmetric synthesis and catalysis due to their ability to form stable complexes with transition metals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(Phenylmethylene)bis(4-phenyl-4,5-dihydrooxazole) typically involves the condensation of an aldehyde with an amino alcohol in the presence of an acid catalyst. The reaction conditions often require a solvent such as toluene or dichloromethane and may be carried out under reflux.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(4R,4’R)-2,2’-(Phenylmethylene)bis(4-phenyl-4,5-dihydrooxazole) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve solvents like ethanol or acetonitrile and may require heating or cooling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazoline derivatives, while reduction could produce dihydrooxazole derivatives.
科学研究应用
(4R,4’R)-2,2’-(Phenylmethylene)bis(4-phenyl-4,5-dihydrooxazole) has several scientific research applications, including:
Chemistry: Used as a ligand in asymmetric catalysis for the synthesis of chiral molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and materials with specific chiral properties.
作用机制
The mechanism by which (4R,4’R)-2,2’-(Phenylmethylene)bis(4-phenyl-4,5-dihydrooxazole) exerts its effects typically involves the formation of stable complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
相似化合物的比较
Similar Compounds
(4R,4’R)-2,2’-(Phenylmethylene)bis(4-methyl-4,5-dihydrooxazole): Similar structure but with methyl groups instead of phenyl groups.
(4R,4’R)-2,2’-(Phenylmethylene)bis(4-tert-butyl-4,5-dihydrooxazole): Contains tert-butyl groups instead of phenyl groups.
Uniqueness
(4R,4’R)-2,2’-(Phenylmethylene)bis(4-phenyl-4,5-dihydrooxazole) is unique due to its specific chiral centers and the presence of phenyl groups, which can influence its reactivity and the stability of its metal complexes. This makes it particularly useful in certain asymmetric catalytic processes where other similar compounds might not be as effective.
属性
分子式 |
C25H22N2O2 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC 名称 |
(4R)-4-phenyl-2-[phenyl-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H22N2O2/c1-4-10-18(11-5-1)21-16-28-24(26-21)23(20-14-8-3-9-15-20)25-27-22(17-29-25)19-12-6-2-7-13-19/h1-15,21-23H,16-17H2/t21-,22-/m0/s1 |
InChI 键 |
CRGPQWGQLBHGND-VXKWHMMOSA-N |
手性 SMILES |
C1[C@H](N=C(O1)C(C2=CC=CC=C2)C3=N[C@@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
规范 SMILES |
C1C(N=C(O1)C(C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


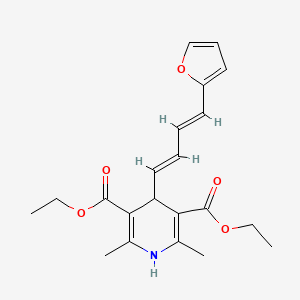

![1-[5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one](/img/structure/B12883164.png)
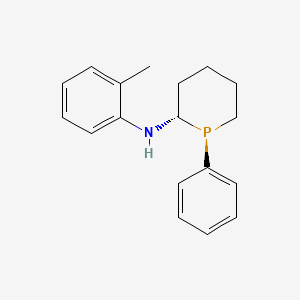
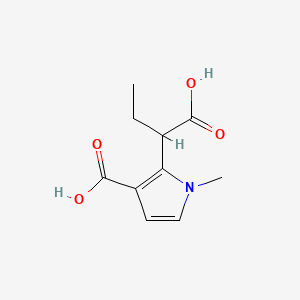



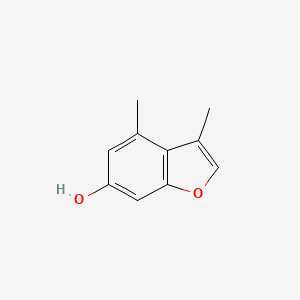
![N-[2-(1-benzofuran-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12883198.png)
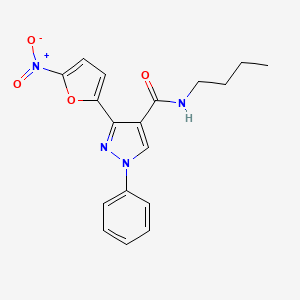
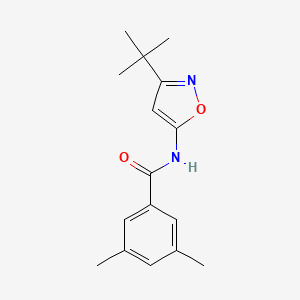
![2-{5-Chloro-8-[(propan-2-yl)oxy]quinolin-7-yl}benzaldehyde](/img/structure/B12883229.png)
![8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione](/img/structure/B12883240.png)
